molecular formula C7H7BrFNO B13084672 4-(Bromomethyl)-2-fluoro-6-methoxypyridine

4-(Bromomethyl)-2-fluoro-6-methoxypyridine

Cat. No.: B13084672
M. Wt: 220.04 g/mol
InChI Key: BSLTTXLLAYARNM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-6-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxypyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-6-methoxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxypyridine largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of the fluorine atom enhances the compound’s stability and can influence its electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-2-fluoro-6-methoxypyridine is unique due to the combination of its bromomethyl, fluoro, and methoxy substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3

InChI Key

BSLTTXLLAYARNM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CBr)F

Origin of Product

United States

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